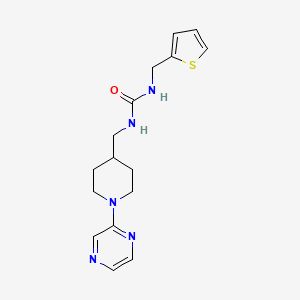
1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C16H21N5OS and its molecular weight is 331.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H18N4OS, with a molecular weight of approximately 318.4 g/mol. The structure features a piperidine ring, a pyrazine moiety, and a thiophene group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its role as a phosphodiesterase (PDE) inhibitor , particularly targeting PDE10A. This inhibition can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which are crucial for various signaling pathways in cells.
Biological Activities
-
Antimicrobial Activity :
- Studies have shown that derivatives similar to this compound exhibit significant antimicrobial properties against various strains, including Mycobacterium tuberculosis. For instance, certain pyrazine derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against resistant strains of M. tuberculosis .
-
Anticancer Potential :
- The compound's structural analogs have been evaluated for anticancer activity, showing promising results in inhibiting growth in various cancer cell lines. For example, related piperidinyl derivatives exhibited cytotoxic effects on hypopharyngeal tumor cells, suggesting potential applications in cancer therapy .
- Neurological Effects :
Study 1: Antimycobacterial Activity
In a comparative study involving multiple compounds with similar structures, it was found that those containing the pyrazine ring exhibited enhanced activity against M. tuberculosis, with some compounds achieving MIC values significantly lower than standard treatments . This highlights the potential of pyrazine-containing urea derivatives in treating resistant bacterial infections.
Study 2: Cancer Cell Line Evaluation
A recent investigation into piperidine derivatives revealed that certain compounds showed superior cytotoxicity compared to traditional chemotherapeutics like bleomycin. The study utilized FaDu hypopharyngeal tumor cells to assess the efficacy of these compounds . The results indicated that the unique structural features of these compounds contribute to their enhanced biological activity.
Data Summary
The following table summarizes key biological activities and findings related to the compound:
科学的研究の応用
Chemical Properties and Structure
Molecular Formula : C₁₈H₁₈N₄OS
Molecular Weight : 358.43 g/mol
IUPAC Name : 1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
The compound features a piperidine ring substituted with a pyrazine moiety and a thiophene group, contributing to its diverse biological interactions. The structural components are critical for its binding affinity to various biological targets.
Anticancer Activity
Research has indicated that derivatives of piperidine and pyrazine exhibit significant anticancer properties. Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer models.
Case Study : A study demonstrated that a related piperidine derivative showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin . The mechanism involves the disruption of cellular signaling pathways critical for tumor growth.
Neuropharmacological Effects
The compound's interaction with neurotransmitter receptors suggests potential applications in neuropharmacology. It may modulate pathways associated with mood regulation and cognitive function.
Case Study : Research on similar compounds indicates that they can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are vital in Alzheimer's disease therapy. This inhibition can lead to improved cholinergic signaling, thereby enhancing cognitive function in affected individuals .
Enzyme Inhibition
The compound has been noted for its ability to inhibit specific enzymes involved in metabolic pathways. This property is crucial for developing treatments for various metabolic disorders.
Mechanism of Action : The urea moiety in the structure is known to facilitate interactions with target enzymes, leading to altered cellular functions. For example, inhibition of phosphodiesterase enzymes can result in increased levels of cyclic nucleotides, promoting beneficial cellular responses .
Data Tables
特性
IUPAC Name |
1-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c22-16(20-11-14-2-1-9-23-14)19-10-13-3-7-21(8-4-13)15-12-17-5-6-18-15/h1-2,5-6,9,12-13H,3-4,7-8,10-11H2,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLIYRBFNLVKFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CS2)C3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













